oleanolic acid beta-D-glucopyranosyl ester
Overview
Description
Synthesis Analysis
The synthesis of oleanolic acid beta-D-glucopyranosyl ester and related compounds often involves stepwise glycosylation strategies. For example, Sun, Han, and Yu (2003) demonstrated the synthesis of a cytotoxic saponin, structurally related to oleanolic acid beta-D-glucopyranosyl ester, by employing glycosyl trifluoroacetimidates and thioglycosides as donors in a stepwise glycosylation process (Sun, Han, & Yu, 2003).
Molecular Structure Analysis
The molecular structure of oleanolic acid derivatives, including beta-D-glucopyranosyl esters, features a pentacyclic triterpene backbone. This structure is key to the compound's bioactivity, allowing for the attachment of sugar moieties that enhance solubility and interaction with biological targets. The detailed structure elucidation is often achieved through spectroscopic methods and chemical analysis, as seen in studies isolating oleanolic acid glycosides with inhibitory activity on osteoclast formation (Li et al., 2005).
Chemical Reactions and Properties
Oleanolic acid and its glucopyranosyl esters undergo various chemical reactions, including glycosylation, esterification, and oxidation. These reactions can significantly impact their biological activities by altering their solubility, stability, and interaction with cellular targets. Peng, Han, and Yu (2004) described a concise synthesis of a glucuronide-containing saponin, illustrating the complexity of chemical reactions involved in the synthesis of oleanolic acid derivatives (Peng, Han, & Yu, 2004).
Scientific Research Applications
1. Application in Applied Microbiology and Biotechnology
- Summary of the Application : Oleanane-type ginsenosides, a class of compounds with remarkable pharmacological activities, have been studied. The lack of effective preparation methods for specific rare ginsenosides has hindered the exploration of their pharmacological properties .
- Methods of Application or Experimental Procedures : A novel glycoside hydrolase Pl GH3 was cloned from Paenibacillus lactis 154 and heterologously expressed in Escherichia coli. The enzymatic characterization results of Pl GH3 showed that the optimal reaction pH and temperature was 8 and 50 °C by using p-nitrophenyl-β-d-glucopyranoside as a substrate, respectively .
- Results or Outcomes : Pl GH3 exhibits a highly specific activity on hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins. Four kinds of rare oleanane-type ginsenosides (calenduloside E, pseudoginsenoside RP1, zingibroside R1, and tarasaponin VI) were successfully prepared by biotransforming total saponins extracted from Panax japonicus .
2. Application in Cardiovascular Disease Modulation
- Summary of the Application : A series of novel oleanolic acid 3-O-β-d-glucuronopyranoside derivatives have been designed and synthesized. Some of the synthesized compounds exhibit moderate to good activity against H2O2-induced injury in rat myocardial cells (H9c2) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Particularly, derivative 28-N-isobutyl ursolic amide 3-O-β-d-galactopyranoside (8a) exhibited a greater protective effect than the positive control oleanolic acid 3-O-β-d-glucuronopyranoside, indicating that it possesses a great potential for further development as a cardiovascular disease modulator by structural modification .
3. Application in Cosmetics
- Summary of the Application : D-Glycopyranosyl glycerols, which include oleanolic acid beta-D-glucopyranosyl ester, are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .
- Methods of Application or Experimental Procedures : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-d-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .
- Results or Outcomes : Among them, the 3-O-(β-d-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .
4. Application in Antitumor Medicines
- Summary of the Application : After removal of the lipidic part, glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in antitumor medicines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes are not detailed in the source .
5. Application in Foodstuffs
- Summary of the Application : D-Glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in foodstuffs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes are not detailed in the source .
6. Application in Healthcare Products
- Summary of the Application : D-Glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in healthcare products .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
oleanolic acid beta-D-glucopyranosyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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